(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a dimethylamino group and a trifluoromethyl group, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring, followed by the introduction of the dimethylamino and trifluoromethyl substituents. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, requiring detailed process optimization and quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain pathogens or diseases. Research is ongoing to explore its potential as an antimicrobial or anticancer agent, leveraging its ability to interact with biological targets.
Medicine
In medicine, the compound’s potential therapeutic applications are being investigated. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas where current treatments are inadequate.
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: This compound shares the dimethylamino group and exhibits similar biological activity.
Aminopterin: Another compound with a similar core structure, used in medical applications.
Uniqueness
The uniqueness of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the dimethylamino group contributes to its biological activity, making it a promising candidate for various applications.
Properties
Molecular Formula |
C20H19F3N4OS |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19F3N4OS/c1-27(2)16-8-6-13(7-9-16)12-24-26-19-25-18(28)17(29-19)11-14-4-3-5-15(10-14)20(21,22)23/h3-10,12,17H,11H2,1-2H3,(H,25,26,28)/b24-12+ |
InChI Key |
HOHXSXNINKFBBK-WYMPLXKRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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